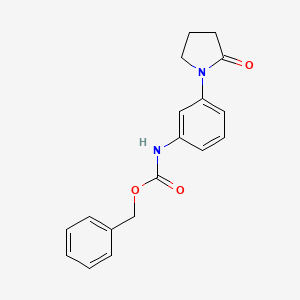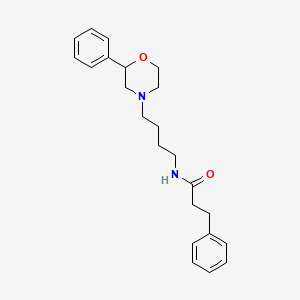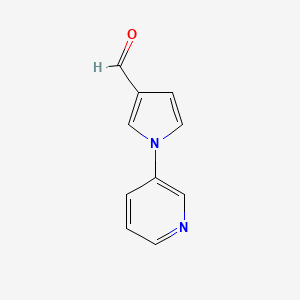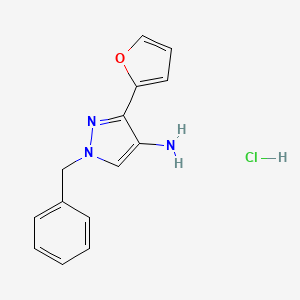
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is a compound that can be associated with heterocyclic and carbamate chemistry. The compound's structure suggests it contains a benzyl group attached to a phenyl ring which is further connected to a carbamate moiety. The presence of a 2-oxopyrrolidin-1-yl group indicates the compound has a five-membered lactam (a cyclic amide), which is a common feature in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves one-pot reactions, which are efficient methods that can potentially be applied to the synthesis of Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate. For instance, a one-pot synthesis method has been reported for the preparation of a complex heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which shares some structural features with the compound of interest . Similarly, ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles have been synthesized via C–H bond activation, a technique that could be relevant for the synthesis of the benzyl carbamate compound .
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate shows the oxopyrrolidin ring in an envelope conformation, which could be similar to the conformation adopted by the 2-oxopyrrolidin-1-yl group in the compound of interest . Theoretical calculations, such as DFT, can provide insights into the geometric parameters and electronic structure of these molecules .
Chemical Reactions Analysis
The reactivity of the benzyl carbamate compound could be influenced by the presence of the oxopyrrolidin ring and the phenyl group. For instance, the ring transformation of 2-furylcarbamates to 5-hydroxy-3-pyrrolin-2-ones demonstrates how the electronic nature of substituents on the benzene ring can affect the equilibrium between different tautomers . This suggests that the electronic properties of the substituents in Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate could play a significant role in its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate can be inferred from related compounds. The crystal structure analysis provides information on the conformation and potential intermolecular interactions, such as hydrogen bonding and C–H⋯O interactions, which can affect the compound's solubility and stability . The presence of the oxopyrrolidin ring and the phenyl group could also influence the compound's boiling point, melting point, and polarity.
科学的研究の応用
Catalytic Reactions
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been investigated for its role in catalytic reactions. For instance, it has been utilized in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives. This process demonstrates high efficiency and exo-selectivity, contributing to the synthesis of oxygen heterocycles and vinyl tetrahydrocarbazoles under mild conditions (Zhang et al., 2006).
Photocarboxylation
The compound has also been used in photocarboxylation studies , where benzylic C–H bonds are transformed into carboxylic acids in the presence of CO2. This metal-free process utilizes photo-oxidized catalysts to generate benzylic radicals, showcasing a novel strategy for synthesizing drugs and highlighting the compound's role in green chemistry applications (Meng et al., 2019).
Cholinesterase Inhibition
In pharmacology, benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate derivatives have been evaluated for their ability to inhibit cholinesterase enzymes , which is significant for treating diseases like Alzheimer’s. The studies have found moderate inhibitory effects against acetylcholinesterase and notable selectivity towards butyrylcholinesterase, suggesting potential therapeutic applications (Pizova et al., 2017).
Synthesis of Para-substituted Benzhydrylamines
Another application involves the synthesis of para-substituted benzhydrylamines , where benzhydrol precursors are substituted under acidic conditions followed by the hydrolysis of carbamate intermediates. This method provides a route to enantiomerically pure compounds, further illustrating the chemical utility of benzyl carbamates in synthesizing complex molecules (Laurent & Marchand‐Brynaert, 2000).
Monoamine Oxidase Inactivation
Additionally, benzyl carbamates have been studied for their role in the inactivation of monoamine oxidase (MAO) , an enzyme involved in neurotransmitter degradation. This research provides insights into the mechanisms of MAO inhibition and its implications for treating psychiatric and neurological disorders (Silverman & Zieske, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-10-5-11-20(17)16-9-4-8-15(12-16)19-18(22)23-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUBGEZGTJGGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)



![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
